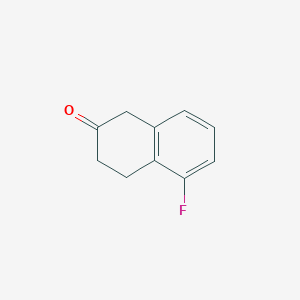

5-Fluoro-2-Tetralone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2-tetralone is a fluorinated organic compound that is part of a broader class of tetralone derivatives. These compounds are of significant interest due to their structural features and potential applications in various fields, including pharmaceuticals and materials science. The presence of a fluorine atom in the tetralone structure can influence the compound's reactivity and physical properties, making it a valuable target for synthesis and study .

Synthesis Analysis

The synthesis of 5-fluoro-2-tetralone and related derivatives has been explored through various methods. One approach involves the enantioselective electrophilic fluorination of α-aryl-tetralones using a combination of cinchonine and selectfluor, which yields the corresponding 2-fluoro-2-aryl-1-tetralones with high efficiency and moderate to good enantioselectivity . Another method includes the anodic difluorination of camphanyl enol ester derivatives followed by hydrolysis, which produces optically active 2-fluoro-1-tetralones with high enantiomeric excess . Additionally, Claisen condensations and selective fluorinations have been used to prepare various fluorinated tetralone derivatives, showcasing the versatility of synthetic approaches to these compounds .

Molecular Structure Analysis

The molecular structure of fluorinated tetralone derivatives, including 5-fluoro-2-tetralone, has been investigated using crystallographic methods. These studies reveal that trifluoroacetylated ketones tend to prefer a chelated cis-enol form, whereas fluorinated bindone products exist primarily as the cross-conjugated triketo form. The structural features of these compounds are further supported by spectroscopic data, which provide insights into the influence of fluorination on the molecular conformation and stability .

Chemical Reactions Analysis

Fluorinated tetralones undergo various chemical reactions that are influenced by the presence of the fluorine atom. The unique regiochemistry observed in the fluorination and trifluoroacetylation of these compounds indicates that the fluorine atom can direct subsequent chemical transformations. Unusual transformations, such as a novel one-pot dual trifluoroacetylation, have been reported, demonstrating the reactivity of these molecules and their potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-tetralone are influenced by the fluorine substitution on the tetralone ring. Fluorine atoms are highly electronegative, which can affect the compound's acidity, basicity, and overall reactivity. The introduction of fluorine can also impact the boiling point, melting point, and solubility of the compound, making it distinct from non-fluorinated analogs. These properties are crucial for the compound's potential applications in medicinal chemistry and material science .

Applications De Recherche Scientifique

Synthesis of Fluoro-Derived Compounds

5-Fluoro-2-tetralone has been utilized in the synthesis of various fluorine-containing compounds. One study describes the formylation, aromatization, and alkylation of 8-fluoro-5-methoxy-1-tetralone, leading to the creation of 8-fluorohein, an analogue of the osteoarthritis drug rhein (Owton, 1994). Another study reports the synthesis of α-aryl-α-tetralones and α-fluoro-α-aryl-α-tetralones derivatives using palladium-catalyzed α-arylation reaction, showing potential for pharmaceutical agents against therapy refractory cancers (de Souza et al., 2021).

Pharmacological Research

5-Fluoro-2-tetralone derivatives have been explored for their pharmacological properties. A study synthesized α-tetralone and α-tetralol derivatives to evaluate their binding affinities for 5-HT(2A) and D₂ receptors, important targets in anti-schizophrenia drug action (Carro et al., 2014). Optically active 2-fluoro I-tetralones were also prepared, with potential relevance in pharmacological contexts (Ventalon et al., 1994).

Chemical Synthesis and Analysis

The role of 5-Fluoro-2-tetralone in chemical synthesis and analysis is also notable. Studies have demonstrated its use in electrophilic and enantioselective fluorination of active methine compounds (Takéuchi et al., 1997), and in fluorometric detection of glycosphingolipids on thin-layer chromatographic plates, highlighting its utility in microdetection systems (Watanabe & Mizuta, 1995).

Additional Applications

Additional studies have investigated the properties and reactions of 5-Fluoro-2-tetralone and its derivatives in various contexts. These include the synthesis of both enantiomers of 2-fluoro-1-tetralones (Ventalon et al., 1994), the study of the direct α-fluorination of ketones using N—F reagents (Stavber et al., 2003), and the epoxidation with dioxiranes derived from 2-fluoro-2-substituted-1-tetralones (Brown et al., 1995).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propriétés

IUPAC Name |

5-fluoro-3,4-dihydro-1H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHDFURQTOLYBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391308 |

Source

|

| Record name | 5-Fluoro-2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-Tetralone | |

CAS RN |

548771-68-2 |

Source

|

| Record name | 5-Fluoro-2-Tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)